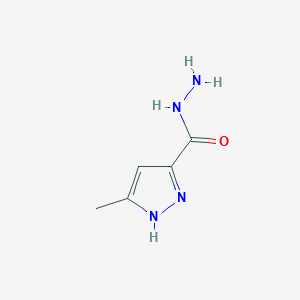
3-甲基-1H-吡唑-5-羧酰肼
描述
3-methyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-1H-pyrazole-5-carbohydrazide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-methyl-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
腐蚀抑制
5-甲基-1H-吡唑-3-羧酰肼 (MPC) 已被研究用作温和钢在 1.0 M HCl 溶液中的新型腐蚀抑制剂 . 该化合物被发现可有效减少腐蚀,在 308 K 时,10-3 M MPC 的抑制效率达到 95% . 该化合物表现为混合型抑制剂,其有效性随浓度增加而增加 .
药物学兴趣
吡唑羧酰肼衍生物,包括 5-甲基-1H-吡唑-3-羧酰肼,已被确定为具有药物学意义的化合物 . 这些化合物已被发现具有多种生物活性,包括抗抑郁、抗惊厥、镇痛、抗炎、抗癌、抗菌、镇痛和抗寄生虫活性 .
D-氨基酸氧化酶抑制
3-甲基吡唑-5-羧酸,一种相关化合物,是一种有效且选择性的 D-氨基酸氧化酶 (DAO) 抑制剂 . 它保护 DAO 细胞免受 D-丝氨酸诱导的氧化应激,并特异性地阻止甲醛诱导的强直性疼痛 .
抗炎活性
5-氨基吡唑,包括 5-甲基-1H-吡唑-3-羧酰肼,因其抗炎活性而被深入研究 . 它们为参与炎症的受体或酶(如 p38 MAPK 和 COX)提供有用的配体 .
杂环合成
酰肼、羧酰肼和类似化合物众所周知是合成多种杂环的有效构建模块 . 据报道,大量杂环羧酰肼及其衍生物表现出显著的生物活性 .
作用机制
Target of Action
The primary target of 3-methyl-1H-pyrazole-5-carbohydrazide is D-amino acid oxidase (DAO), also known as DAAO, DAMOX, and OXDA . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids. It plays a crucial role in the metabolism of D-serine, a co-agonist of the NMDA receptor, which is involved in synaptic plasticity, learning, and memory .
Mode of Action
3-Methyl-1H-pyrazole-5-carbohydrazide acts as a potent and selective inhibitor of DAO . By binding to DAO, it prevents the enzyme from catalyzing the oxidation of D-serine, thereby protecting DAO cells from oxidative stress induced by D-serine .
Biochemical Pathways
The inhibition of DAO by 3-methyl-1H-pyrazole-5-carbohydrazide affects the metabolic pathway of D-serine . Under normal conditions, DAO oxidizes D-serine into hydroxypyruvate, which is then converted into glycerate and enters the glycolysis pathway. By inhibiting DAO, 3-methyl-1H-pyrazole-5-carbohydrazide prevents the conversion of D-serine into hydroxypyruvate, leading to an accumulation of D-serine .
Pharmacokinetics
It is known that the compound is soluble in dimethyl sulfoxide , which suggests that it may have good bioavailability
Result of Action
The inhibition of DAO by 3-methyl-1H-pyrazole-5-carbohydrazide leads to an accumulation of D-serine, which can enhance the activity of the NMDA receptor . This can result in increased synaptic plasticity, learning, and memory. Additionally, by protecting DAO cells from oxidative stress, 3-methyl-1H-pyrazole-5-carbohydrazide may also have neuroprotective effects .
属性
IUPAC Name |
5-methyl-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-3-2-4(9-8-3)5(10)7-6/h2H,6H2,1H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNHUZOBVQZERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353209 | |
| Record name | 3-methyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725696 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40535-14-6 | |
| Record name | 3-methyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H-pyrazole-5-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 5-methyl-1H-pyrazole-3-carbohydrazide in treating diabetes?
A1: Studies indicate that 5-methyl-1H-pyrazole-3-carbohydrazide derivatives show promise as potential inhibitors of α-glucosidase and α-amylase enzymes. [, ] These enzymes play crucial roles in carbohydrate digestion and blood sugar regulation. By inhibiting their activity, these compounds could potentially help manage blood sugar levels in individuals with diabetes.
Q2: How does the structure of 5-methyl-1H-pyrazole-3-carbohydrazide influence its inhibitory activity against α-amylase and α-glucosidase?
A2: Research suggests that 5-methyl-1H-pyrazole-3-carbohydrazide demonstrates better inhibitory activity against α-amylase compared to α-glucosidase. [] Molecular docking studies have provided insights into the binding interactions of these compounds with α-amylase, highlighting structural features essential for potent inhibition. [] Further research exploring Structure-Activity Relationships (SAR) is crucial to optimize the inhibitory potency and selectivity of these compounds.
Q3: What is the role of computational chemistry in understanding the properties and behavior of 5-methyl-1H-pyrazole-3-carbohydrazide?
A3: Computational chemistry techniques, such as Density Functional Theory (DFT) calculations, are instrumental in elucidating the structural and electronic properties of 5-methyl-1H-pyrazole-3-carbohydrazide. [, ] These methods can predict molecular geometries, vibrational frequencies, and electronic properties, providing valuable insights into the compound's reactivity and interactions with biological targets.
Q4: Has 5-methyl-1H-pyrazole-3-carbohydrazide demonstrated any potential in the field of corrosion inhibition?
A4: Yes, studies have investigated the effectiveness of 5-methyl-1H-pyrazole-3-carbohydrazide as a corrosion inhibitor for mild steel in acidic environments. [] The compound exhibited promising inhibition efficiency, and its adsorption onto the metal surface followed the Langmuir adsorption isotherm.
Q5: What spectroscopic techniques are commonly employed to characterize 5-methyl-1H-pyrazole-3-carbohydrazide and its derivatives?
A5: Researchers utilize a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy, to confirm the structure and purity of 5-methyl-1H-pyrazole-3-carbohydrazide and its derivatives. [, , , ] These techniques provide detailed information about the functional groups, bonding patterns, and molecular environment of the compound.
Q6: Have any crystal structures of 5-methyl-1H-pyrazole-3-carbohydrazide derivatives been reported, and what insights do they provide?
A6: Yes, single-crystal X-ray diffraction (XRD) studies have successfully determined the crystal structures of several 5-methyl-1H-pyrazole-3-carbohydrazide derivatives. [, , ] These structures provide valuable information about the three-dimensional arrangement of atoms within the molecule, bond lengths, bond angles, and intermolecular interactions, which can be crucial for understanding their biological activity and designing new derivatives.
Q7: Has 5-methyl-1H-pyrazole-3-carbohydrazide shown any potential for applications beyond diabetes and corrosion inhibition?
A7: Interestingly, derivatives of 5-methyl-1H-pyrazole-3-carbohydrazide have demonstrated potential as biomolecule materials with catechol oxidase activity. [] These findings open up possibilities for exploring their applications in biocatalysis, bioremediation, and biosensing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)
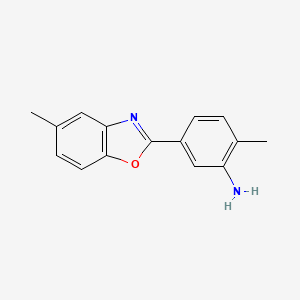

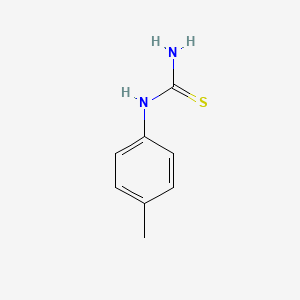
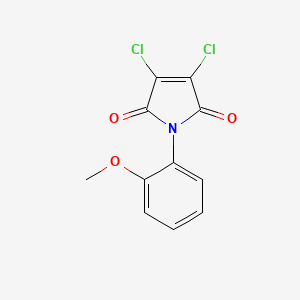
![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)
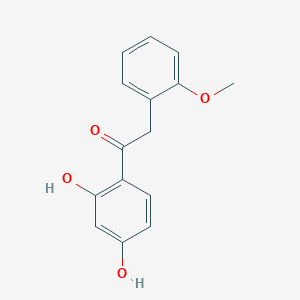
![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)
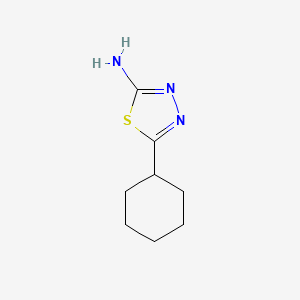
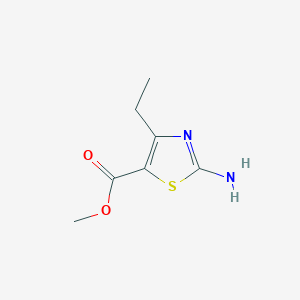
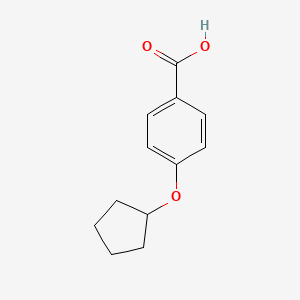
![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348952.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348954.png)
